molecular formula C16H18N2O3 B7616665 1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione

1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B7616665
M. Wt: 286.33 g/mol
InChI Key: LTFDHVGSMNMFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione is an organic compound with a complex structure that includes a cyclopentyl group, a methylphenyl group, and an imidazolidine-2,4,5-trione core

Preparation Methods

The synthesis of 1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidine ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the imidazolidine ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylphenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, whether in medicinal chemistry or biological research.

Comparison with Similar Compounds

1-Cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione can be compared with other imidazolidine derivatives, such as:

    1-Methyl-3-phenylimidazolidine-2,4,5-trione: This compound has a similar core structure but differs in the substituents attached to the imidazolidine ring, leading to different chemical properties and applications.

    1-Cyclopentyl-3-(3,5-dimethoxy-2-methylphenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-6-8-12(9-7-11)10-17-14(19)15(20)18(16(17)21)13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFDHVGSMNMFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.